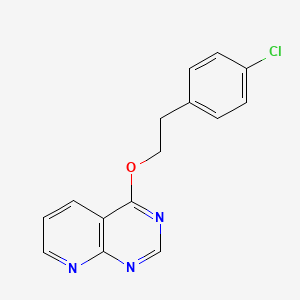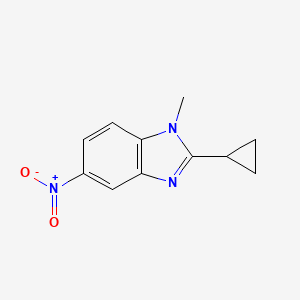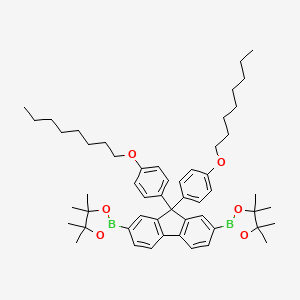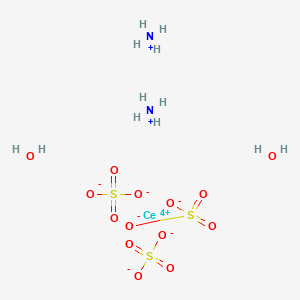
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrimidine ring with a long alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a long-chain alcohol. The reaction conditions often require the use of a strong base to deprotonate the alcohol, allowing it to act as a nucleophile and attack the pyrimidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity.
化学反应分析
Types of Reactions
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The pyrimidine ring can be reduced under certain conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products may include alcohols, aldehydes, or carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, possibly as a ligand for certain receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as surfactants or lubricants.
作用机制
The mechanism of action of 2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The long alkyl chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. The pyrimidine ring can interact with various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: A similar compound with a long alkyl chain and a hydroxyl group, used in the synthesis of vitamins E and K1.
3,7,11,15-Tetramethyl-2-hexadecene: Another related compound with a similar alkyl chain structure.
Uniqueness
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine is unique due to the presence of both a pyrimidine ring and a long alkyl chain. This combination allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications.
属性
CAS 编号 |
189140-08-7 |
|---|---|
分子式 |
C24H45N3O |
分子量 |
391.6 g/mol |
IUPAC 名称 |
2-(3,7,11,15-tetramethylhexadecoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C24H45N3O/c1-19(2)9-6-10-20(3)11-7-12-21(4)13-8-14-22(5)16-18-28-24-26-17-15-23(25)27-24/h15,17,19-22H,6-14,16,18H2,1-5H3,(H2,25,26,27) |
InChI 键 |
PGXMNGAIBGUBGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC1=NC=CC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



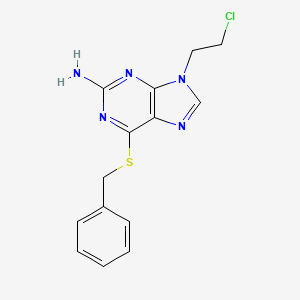



![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)
